dimethyl-W84

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

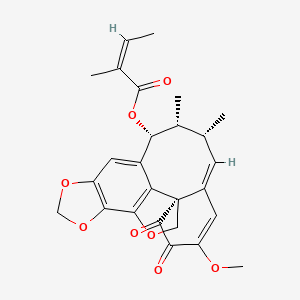

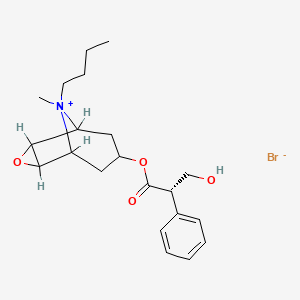

Dimethyl-W84 is a synthetic organic compound known for its role as a selective allosteric modulator of the M2 muscarinic acetylcholine receptor. It is primarily used in neuroscience research due to its ability to modulate receptor activity, making it a valuable tool for studying the nervous system .

準備方法

合成経路と反応条件: ジメチル-W84は、制御された条件下で特定の化学前駆体の反応を含む複数段階のプロセスによって合成されます。 合成には一般的に以下の手順が含まれます。

イソインドリン誘導体の形成: 最初の段階では、無水フタル酸とアミンを反応させてイソインドリン誘導体を形成します。

アルキル化: 次に、イソインドリン誘導体を適切なアルキル化剤を使用してアルキル化し、ジメチル基を導入します。

工業生産方法: ジメチル-W84の工業生産方法は広く文書化されていませんが、合成は一般的に、大規模生産に合わせて調整された、実験室規模の調製と同じ原理に従っています。 これには、反応条件の最適化、工業用グレードの試薬の使用、効率的かつ費用対効果の高い生産を確保するための大型反応器の採用が含まれます .

化学反応の分析

反応の種類: ジメチル-W84は、主に以下のタイプの化学反応を起こします。

置換反応: この化合物は、分子上の反応性部位の存在により、求核置換反応に参加できます。

酸化および還元反応: ジメチル-W84は酸化および還元反応を起こす可能性がありますが、これらの反応は置換反応に比べてまれです.

一般的な試薬と条件:

置換反応: 一般的な試薬には、ハロゲン化物、水酸化物、アミンなどの求核剤が含まれます。 反応条件は、通常、ジメチルスルホキシドまたはアセトニトリルなどの溶媒を伴い、反応を促進するために加熱が必要になる場合があります。

酸化および還元反応: 過酸化水素または水素化ホウ素ナトリウムなどの試薬を、制御された条件下で使用して、酸化または還元を実現できます.

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核置換反応により、ジメチル-W84のさまざまな置換誘導体が生成される可能性があります。一方、酸化または還元反応により、分子上の官能基が修飾される可能性があります .

4. 科学研究への応用

ジメチル-W84は、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Dimethyl-W84 has a wide range of scientific research applications, including:

Neuroscience: It is used to study the modulation of M2 muscarinic acetylcholine receptors, which play a crucial role in the nervous system.

Pharmacology: The compound is valuable for investigating the interactions between orthosteric and allosteric ligands at the muscarinic receptors.

Drug Development: this compound serves as a lead compound for developing new drugs targeting muscarinic receptors, potentially leading to treatments for neurological disorders.

Biochemistry: Researchers use this compound to explore the biochemical pathways and molecular mechanisms involving muscarinic receptors.

作用機序

ジメチル-W84は、M2ムスカリン性アセチルコリン受容体のアロステリック部位に結合することで効果を発揮します。 この結合は、オルトステリックリガンドの親和性と効力を変化させることで、受容体の活性を調節します。 この化合物は、受容体内の特定のアミノ酸残基と相互作用し、受容体シグナル伝達を増強または阻害する構造変化を引き起こします . 関与する分子標的と経路には、さまざまな生理学的プロセスに不可欠なGタンパク質共役受容体シグナル伝達経路が含まれます .

類似の化合物:

W84: ジメチル-W84と構造と機能が類似した、ムスカリン性受容体の別のアロステリックモジュレーター.

ヘキサメトニウム: ムスカリン性受容体とも相互作用しますが、異なる作用機序を持つ神経節遮断薬.

ジメチル-W84の独自性: ジメチル-W84は、M2ムスカリン性アセチルコリン受容体に対する高い選択性と、アロステリック相互作用による受容体活性を調節する能力のために独特です。 この選択性と作用機序により、研究および潜在的な治療用途のための貴重なツールとなります .

類似化合物との比較

Hexamethonium: A ganglionic blocker that also interacts with muscarinic receptors but has a different mechanism of action.

Uniqueness of this compound: this compound is unique due to its high selectivity for the M2 muscarinic acetylcholine receptor and its ability to modulate receptor activity through allosteric interactions. This selectivity and mechanism of action make it a valuable tool for research and potential therapeutic applications .

特性

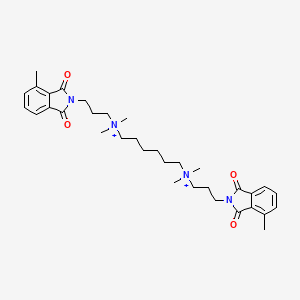

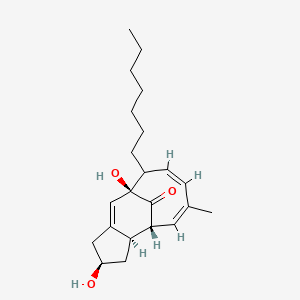

分子式 |

C34H48N4O4+2 |

|---|---|

分子量 |

576.8 g/mol |

IUPAC名 |

6-[dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium |

InChI |

InChI=1S/C34H48N4O4/c1-25-15-11-17-27-29(25)33(41)35(31(27)39)19-13-23-37(3,4)21-9-7-8-10-22-38(5,6)24-14-20-36-32(40)28-18-12-16-26(2)30(28)34(36)42/h11-12,15-18H,7-10,13-14,19-24H2,1-6H3/q+2 |

InChIキー |

HMXRJKOINNJHNS-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=CC=CC(=C4C3=O)C |

同義語 |

dimethyl-W 84 dimethyl-W84 N,N'-bis(3-(1,3-dihydro-1,3-dioxo-4-methyl-2H-isoindol-2-yl)propyl)-N,N,N',N'-tetramethyl-1,6-hexanediaminium diiodide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cycloheptyl-1-[4-(4-fluoro-phenoxy)-benzyl]-3-(2,4,6-trimethyl-phenyl)-urea](/img/structure/B1251657.png)